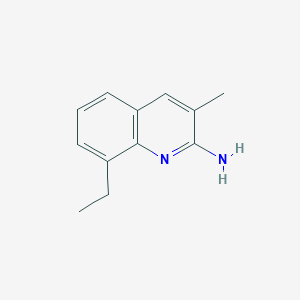

2-Amino-8-ethyl-3-methylquinoline

Description

Significance of Functionalized Quinoline (B57606) Motifs in Contemporary Chemical and Biological Sciences

Functionalized quinoline motifs are of paramount importance in modern chemical and biological sciences due to their wide array of biological activities. evitachem.comscbt.comgoogle.com The inherent structural features of the quinoline ring system, including its aromaticity, planarity, and the presence of a nitrogen atom, allow for diverse interactions with biological macromolecules. This has led to the development of numerous quinoline-based compounds with therapeutic potential.

The versatility of the quinoline scaffold allows for functionalization at various positions, which in turn modulates the compound's physicochemical properties and biological activity. nih.gov This has been a key strategy in drug discovery, enabling the optimization of lead compounds to enhance efficacy and reduce toxicity. Consequently, quinoline derivatives have been successfully developed as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents. evitachem.comgoogle.com For instance, the antimalarial drugs quinine (B1679958) and chloroquine (B1663885), and the antibacterial agent ciprofloxacin, all feature the quinoline core. evitachem.com The ability to fine-tune the electronic and steric properties of the quinoline ring through the introduction of different substituents is a testament to its enduring significance in medicinal chemistry. scbt.comnih.gov

Overview of the 2-Amino-8-ethyl-3-methylquinoline Structural Framework within Quinoline Chemistry

The compound this compound belongs to the family of amino-substituted quinolines. Its structural framework is characterized by the presence of an amino group at the 2-position, a methyl group at the 3-position, and an ethyl group at the 8-position of the quinoline core. The amino group at the 2-position significantly influences the electronic properties of the heterocyclic ring, enhancing its potential for hydrogen bonding and acting as a key site for further chemical modifications. The alkyl substituents, the methyl group at the C3 position and the ethyl group at the C8 position, contribute to the lipophilicity and steric profile of the molecule.

The specific substitution pattern of this compound distinguishes it from other quinoline derivatives and suggests a unique set of chemical and biological properties. While specific research on this exact molecule is limited, the properties of its structural analogs provide valuable insights. For instance, 2-amino-3-methylquinoline (B1600672) has been a subject of interest in medicinal chemistry. The addition of an ethyl group at the 8-position is expected to further modulate its interaction with biological targets.

Scope and Research Imperatives for this compound and Structurally Related Derivatives

The primary research imperative for this compound lies in the systematic exploration of its synthesis, characterization, and potential applications. Given the established biological significance of the 2-aminoquinoline (B145021) scaffold, a key research direction is the investigation of its pharmacological profile. This includes screening for anticancer, antimicrobial, and other therapeutic activities.

Furthermore, the development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for enabling further research. nih.gov This could involve the adaptation of classical quinoline syntheses, such as the Friedländer or Skraup reactions, or the development of novel, more sustainable methodologies. evitachem.com

The study of structure-activity relationships (SAR) for this class of compounds is another vital research area. By synthesizing and evaluating a library of structurally related derivatives with variations in the substituents at the 2, 3, and 8-positions, researchers can elucidate the key structural features required for a desired biological activity. This knowledge is instrumental in the rational design of more potent and selective agents. The potential use of these compounds as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry also warrants investigation. evitachem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

203506-26-7 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

8-ethyl-3-methylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

FHXDPYQDWKPWSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C(=C2)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 8 Ethyl 3 Methylquinoline and Substituted Quinoline Analogs

Classical and Contemporary Annulation Reactions for Quinoline (B57606) Ring Construction

The construction of the core quinoline ring system has been a subject of extensive research for over a century. Several named reactions have become the cornerstones of quinoline synthesis, each offering a unique pathway to differently substituted quinolines.

Skraup and Doebner-von Miller Reactions for Substituted Quinolines

The Skraup and Doebner-von Miller reactions are among the oldest and most utilized methods for quinoline synthesis, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. lookchem.comnih.gov

The Skraup reaction , first reported in 1880, traditionally uses glycerol, which dehydrates in the presence of a strong acid like sulfuric acid to form acrolein in situ. iipseries.org This acrolein then reacts with an aniline (B41778) in the presence of an oxidizing agent (e.g., nitrobenzene) to yield the quinoline. iipseries.orgnih.gov A proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring. nih.gov

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses pre-formed α,β-unsaturated aldehydes or ketones instead of glycerol. nih.goviipseries.org This method allows for the synthesis of a wider range of substituted quinolines. For instance, the reaction of an aniline with crotonaldehyde (B89634) can yield quinaldine (B1664567) derivatives. iipseries.org While generally effective, these reactions can suffer from harsh conditions and the formation of byproducts due to polymerization of the carbonyl compound. nih.gov

Recent improvements to these classical methods have focused on milder reaction conditions and improved yields. For example, the use of acrolein diethyl acetal (B89532) as a stable acrolein precursor in a monophasic, solvent-free medium has been shown to be an effective modification of the Doebner-von Miller reaction, providing moderate to good yields of various quinoline products. lookchem.com

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction | Reactants | Key Features | Typical Products |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent, Strong Acid | In situ formation of acrolein | Unsubstituted or simply substituted quinolines |

Friedländer and Combes Reaction Modifications for Quinoline Synthesis

The Friedländer and Combes syntheses offer alternative and often more regioselective routes to substituted quinolines.

The Friedländer synthesis , discovered in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). organicreactions.orgresearchgate.netwikipedia.org This reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgnih.gov A significant advantage of the Friedländer synthesis is its high regioselectivity, as the substitution pattern of the resulting quinoline is directly determined by the choice of starting materials. nih.gov However, the availability of suitably substituted 2-aminoaryl carbonyl compounds can be a limitation. researchgate.net Modern modifications often employ catalysts like iodine, trifluoroacetic acid, or various Lewis acids to improve reaction efficiency. wikipedia.org

The Combes quinoline synthesis involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. nih.gov The reaction proceeds through the formation of a β-aminoenone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to afford a 2,4-disubstituted quinoline. nih.gov

Table 2: Key Features of Friedländer and Combes Syntheses

| Reaction | Reactants | Catalyst | Product |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group | Acid or Base | 2,3-Disubstituted quinolines |

Gould-Jacobs Synthesis and Jampilek Reaction Approaches for Quinolinone Derivatives

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines (quinolin-4-ones), which are important intermediates and possess biological activity themselves. wikipedia.orgmdpi.com The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent. wikipedia.orgablelab.eu The resulting intermediate undergoes thermal cyclization, typically at high temperatures, to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. ablelab.eu

While not as broadly defined as the other named reactions, the "Jampilek reaction" is not a formally recognized named reaction in the same vein as the Gould-Jacobs synthesis. Research into the work of Josef Jampilek and his collaborators reveals a focus on the synthesis and biological evaluation of various heterocyclic compounds, including quinoline derivatives. Their work often involves the modification of known synthetic routes and the development of novel compounds with specific biological targets, rather than the establishment of a new, general quinoline synthesis method.

Targeted Functionalization Strategies for 2-Amino-, 3-Alkyl-, and 8-Alkyl- Quinoline Moieties

The synthesis of specifically substituted quinolines like 2-Amino-8-ethyl-3-methylquinoline requires precise control over the introduction of functional groups at desired positions. This can be achieved through either the use of pre-functionalized starting materials in classical cyclization reactions or by the direct functionalization of a pre-formed quinoline ring.

Regioselective Introduction of Amino and Alkyl Groups

The regioselective introduction of amino and alkyl groups onto the quinoline scaffold is crucial for tuning its properties.

Amino Group Introduction: A direct method for the synthesis of 2-aminoquinolines involves the Chichibabin reaction, where quinoline is treated with sodium amide in liquid ammonia. However, this reaction often suffers from low yields and the formation of isomers. A more modern approach involves the amination of quinoline N-oxides. For example, copper-catalyzed dehydrogenative C-N coupling of quinoline N-oxides with secondary amines has been reported to be a ligand-, additive-, base-, and external oxidant-free method for the synthesis of 2-aminoquinolines. mdpi.com

Alkyl Group Introduction: Alkyl groups can be introduced at various positions of the quinoline ring. For the synthesis of 3-alkylquinolines, a common strategy is to use an appropriately substituted carbonyl compound in a Friedländer synthesis. For the introduction of an alkyl group at the 8-position, a Doebner-von Miller reaction with a 2-alkylaniline (e.g., 2-ethylaniline) can be employed. The regioselectivity of the cyclization will determine the final position of the substituents.

A direct C-H functionalization approach offers an atom-economical way to introduce alkyl groups. For instance, rhodium-catalyzed C2-alkylation of quinoline N-oxides with acrylates has been demonstrated. mdpi.com

Transition-Metal Catalyzed Coupling and Cyclization Reactions for Quinoline Derivatization

Transition-metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including quinolines. frontiersin.orgias.ac.in These methods often proceed under milder conditions and with higher selectivity than classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to introduce aryl, vinyl, and alkynyl groups onto the quinoline ring, typically at positions bearing a halide or triflate group. ias.ac.in

Copper-catalyzed reactions have also emerged as powerful tools. For example, copper-catalyzed C2-alkenylation of quinoline N-oxides with alkenes has been reported. mdpi.com Furthermore, copper-catalyzed tandem oxidative cyclization reactions provide a route to substituted quinolines. ias.ac.in

Domino or cascade reactions, often catalyzed by transition metals like palladium, offer efficient pathways to complex quinoline derivatives from simple starting materials in a single pot. ias.ac.in For example, a palladium-catalyzed Sonogashira coupling followed by cyclization has been used to construct quinoline motifs. ias.ac.in

Metal-free C-H functionalization and tandem cyclization strategies are also gaining prominence as environmentally friendly alternatives for the synthesis of quinoline derivatives. nih.govacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acrolein |

| Acrolein diethyl acetal |

| Aniline |

| Crotonaldehyde |

| Diethyl ethoxymethylenemalonate (EMME) |

| Glycerol |

| Nitrobenzene |

| Quinaldine |

| Quinoline |

| Quinoline N-oxide |

| Sodium amide |

| Sulfuric acid |

| 2-Ethylaniline |

| 4-Hydroxyquinoline (Quinolin-4-one) |

Oxidative Annulation and Aza-Henry Cyclization in Quinoline Synthesis

Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, offering a direct approach from readily available starting materials. mdpi.com This method often involves the formation of carbon-carbon and carbon-nitrogen bonds in a single step through the use of an oxidant. A notable example is the potassium persulfate (K₂S₂O₈) mediated oxidative annulation of anilines with aryl ketones, where dimethyl sulfoxide (B87167) (DMSO) serves as a methine (═CH-) equivalent to produce 4-arylquinolines. nih.gov The reaction proceeds through a cascade mechanism involving the generation of a sulfenium ion, followed by C-N and C-C bond formation and subsequent cyclization. nih.gov

Transition metals, such as rhodium and palladium, are also pivotal in oxidative annulation reactions. acs.org For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with two alkyne molecules facilitates the synthesis of quinolines through a cascade of C-H bond activations. acs.org Similarly, palladium catalysis has been employed in the oxidative cyclization of aryl allyl alcohols and anilines. researchgate.net

The Aza-Henry reaction provides another pathway for constructing nitrogen-containing heterocyclic scaffolds. A transition-metal-free approach has been developed for the synthesis of nitronaphthylamines through the aza-Henry, chemoselective, and regioselective annulation of 2-alkynylbenzonitriles with nitromethane. researchgate.net This method is atom-economical and tolerates a variety of functional groups. researchgate.net While direct application to this compound is not explicitly detailed, the underlying principles of these reactions offer potential routes for its synthesis and the creation of substituted quinoline analogs.

Green Chemistry and Sustainable Synthetic Routes for Quinoline Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for quinoline derivatives, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Microwave-assisted synthesis has become a prominent green technique for the rapid and efficient production of quinoline derivatives. benthamdirect.com This method often leads to significantly shorter reaction times, higher yields, and improved atom economy compared to conventional heating methods. benthamdirect.comnih.govlew.ro For example, a modification of the Friedländer synthesis, which typically takes several days with poor yields, can be completed in just 5 minutes with excellent yields when neat acetic acid is used as both a solvent and catalyst under microwave irradiation at 160 °C. nih.gov

Microwave irradiation has been successfully applied to various quinoline syntheses, including multicomponent reactions. lew.roacs.org A one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives was achieved with significantly reduced reaction times and solvent consumption under microwave conditions. lew.ro Similarly, novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment have been synthesized efficiently via a catalyst-free, one-pot, three-component procedure under microwave irradiation. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Friedländer Synthesis | Several days, very poor yield | 5 minutes, excellent yield | nih.gov |

| N-Oxide Synthesis | 9-11 hours, 38-67% yield | 30-40 minutes, 57-84% yield | lew.ro |

| 2-Acetoxyquinoline Synthesis | 4 hours, 40-80% yield | 15-35 minutes, 60-100% yield | lew.ro |

| Benzo[f]pyrrolo[1,2-a]quinoline Synthesis | 12 days, <2% yield | 120 minutes, improved yield | lew.ro |

This table is interactive. Click on the headers to sort the data.

The use of solid acid catalysts that can be easily recovered and reused is a key aspect of green quinoline synthesis. Nafion, a perfluorinated sulfonic acid resin, has proven to be an effective and reusable catalyst for the Friedländer quinoline synthesis. organic-chemistry.org Polysubstituted quinolines can be synthesized in very good yields from 2-aminobenzophenones and carbonyl compounds in ethanol (B145695) under microwave irradiation using Nafion NR50. organic-chemistry.org

Silica-supported catalysts also offer a green alternative to traditional homogeneous catalysts. rsc.orgnih.gov Silica (B1680970) nanoparticles have been used to catalyze the Friedländer annulation reaction between 2-aminoaryl ketones and carbonyl compounds under microwave irradiation, resulting in high yields and short reaction times. rsc.org The catalyst can be reused multiple times without a significant loss of activity. rsc.org Other silica-based catalysts, such as silica chloride and Fe₃O₄@SiO₂/ZnCl₂, have also been employed for the solvent-free synthesis of quinolines. researchgate.netresearchgate.net

Table 2: Examples of Catalyst-Mediated Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

| Nafion NR50 | Friedländer Synthesis | Microwave, Ethanol | Reusable, Eco-friendly, High yields | organic-chemistry.org |

| Silica Nanoparticles | Friedländer Annulation | Microwave | Reusable, High yields, Short reaction times | rsc.org |

| Silica Chloride | Polyfunctional Quinoline Synthesis | Solvent-free, Sonic | High yields, Mild conditions, Reusable | researchgate.net |

| Fe₃O₄@SiO₂/ZnCl₂ | Friedländer Synthesis | Solvent-free | Magnetically separable, Reusable | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Eliminating the use of volatile and often toxic organic solvents is a primary goal of green chemistry. Several solvent-free methods for quinoline synthesis have been developed. For instance, a series of quinoline derivatives have been synthesized from 2-aminoacetophenone (B1585202) and 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under solvent-free and thermal conditions, resulting in good yields and clean reactions. researchgate.net Another approach involves the reaction of imines with styrene (B11656) under solvent-free and catalyst-free conditions. jocpr.com

The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. An environmentally benign methodology for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature has been developed without the use of any base or organic solvent. acs.org This protocol boasts excellent to quantitative yields, short reaction times (1–8 minutes), and a reusable reaction medium. acs.org Additionally, α-chymotrypsin has been shown to catalyze the Friedländer condensation in an ionic liquid aqueous solution, demonstrating higher catalytic activity compared to reactions in organic solvents. nih.govresearchgate.net

Synthesis of Polycyclic and Fused Quinoline Systems Relevant to the this compound Scaffold

The synthesis of polycyclic and fused quinoline systems expands the structural diversity and potential applications of the quinoline scaffold. One approach involves the intramolecular cyclization of 3-substituted quinoline 1-oxides. For example, 3-bromo-4-nitroquinoline 1-oxide can react with various amino alcohols and diamines to form intermediates that undergo intramolecular cyclization to yield fused systems like morpholino[2,3-b]quinolines and piperazino[2,3-b]quinolines. clockss.org

Microwave-assisted multicomponent reactions are also effective for constructing fused quinoline systems. A one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been developed, providing a direct and easy route to these complex structures. lew.ro Similarly, catalyst-free, one-pot, three-component procedures under microwave irradiation have been used to synthesize novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that are fused with a quinoline ring. acs.org Furthermore, silica-coated silver nanoparticles functionalized with sulfonic acid have been used as a heterogeneous catalyst for the multi-component synthesis of pyrimido[4,5-b]quinolines under solvent-free conditions. rsc.org These methods highlight the versatility of modern synthetic strategies in creating complex, fused heterocyclic systems based on the fundamental quinoline structure.

Computational and Theoretical Investigations on 2 Amino 8 Ethyl 3 Methylquinoline and Its Molecular Interactions

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, stability, and electronic characteristics, which are essential for predicting reactivity and biological interactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. nih.gov For a molecule like 2-Amino-8-ethyl-3-methylquinoline, DFT calculations, typically using the B3LYP functional with a basis set like 6-31G'(d,p), would be employed to find the most stable three-dimensional conformation. nih.gov This optimization process calculates key structural parameters.

Table 1: Predicted Geometrical Parameters for Quinoline (B57606) Derivatives

| Parameter | Description | Typical Value (for related quinolines) |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N) | ~1.4 Å for aromatic C-C, ~1.3 Å for C-N |

| Bond Angles | Angles formed by three connected atoms | ~120° for sp² hybridized carbons in the ring |

| Dihedral Angles | Torsion angles defining the 3D shape | Varies based on substituent orientation |

Data based on typical values for quinoline structures analyzed with DFT. mdpi.comresearchgate.net

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing a molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's resistance to excitation; a smaller gap suggests higher reactivity. nih.gov For amino-substituted quinolines, the HOMO is often localized on the quinoline ring and the amino group, while the LUMO is distributed across the aromatic system. researchgate.net This distribution facilitates charge transfer within the molecule, a key aspect of its potential interactions with biological targets. scirp.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are also employed to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. acs.orgnih.gov DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can provide theoretical chemical shifts that correlate well with experimental data. nih.gov For this compound, specific signals would be expected: the methyl protons would likely appear as a singlet around δ 2.5 ppm, while the ethyl group would show a characteristic quartet and triplet. nih.gov Aromatic protons on the quinoline core would resonate in the δ 7.0-8.5 ppm region. nih.gov Similarly, ¹³C NMR signals for amide carbons in related quinoline structures have been identified in the 175–182 ppm range. rsc.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.govrsc.org The calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). researchgate.net For aminoquinolines, absorption maxima are typically observed in the UV-Vis region, and their exact position can be influenced by solvent polarity, an effect known as solvatochromism. researchgate.netresearchgate.net Studies on related compounds show that increasing solvent polarity can cause a bathochromic (red) shift in the absorption maxima. researchgate.net

Table 2: Representative TD-DFT Calculation Results for Aminoquinoline Derivatives

| Solvent | Calculated λmax (nm) | Transition Type |

|---|---|---|

| Gas Phase | ~320 nm | π → π* |

| Ethanol (B145695) | ~335 nm | π → π* |

| Water | ~340 nm | π → π* |

Data represents typical calculated values for aminoquinolines, showing a solvatochromic shift. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling techniques build upon quantum calculations to simulate how a molecule interacts with biological systems, which is crucial for drug discovery.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is an in-silico technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For quinoline derivatives, which are known to inhibit enzymes like DNA gyrase and various kinases, docking studies are essential to understand their mechanism of action. mdpi.comnih.govnih.gov The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov

Studies on similar quinoline compounds show that the quinoline nitrogen often forms critical hydrogen bonds with residues in the hinge region of kinases. mdpi.com The amino group at the 2-position of this compound could act as a hydrogen bond donor, while the nitrogen in the quinoline ring can act as an acceptor, stabilizing the ligand-protein complex. mdpi.com

Table 3: Example Molecular Docking Results for a Quinoline Derivative with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| DNA Gyrase | -8.5 | Asp73, Gly77, Arg76 | Yes (with Asp73) |

| Pyruvate (B1213749) Kinase M2 | -9.2 | Lys433, Ser362, Arg399 | Yes (with Lys433) |

Data synthesized from docking studies of various quinoline derivatives against common biological targets. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models use molecular descriptors (e.g., electrostatic, hydrophobic, steric) to predict the activity of new, unsynthesized compounds. nih.gov For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to design novel anticancer agents. nih.gov

A typical QSAR study involves:

Building a dataset of quinoline derivatives with known biological activities (e.g., IC₅₀ values).

Calculating various molecular descriptors for each compound.

Generating a mathematical model using regression analysis (e.g., Multiple Linear Regression).

Validating the model to ensure its predictive power.

The resulting models can produce contour maps that show which regions of the molecule should be modified to enhance activity. For instance, a map might indicate that a bulky, electron-donating group at a specific position would increase binding affinity. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Once a promising ligand-protein complex is identified through docking, Molecular Dynamics (MD) simulations are performed to assess its stability over time. mdpi.comresearchgate.net MD simulations model the movements of atoms in the complex, providing insights into conformational changes and the persistence of key interactions. nih.govresearchgate.net

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. researchgate.netresearchgate.net Conversely, a large fluctuation in RMSD could indicate an unstable interaction. researchgate.net Such simulations have confirmed the stability of quinoline derivatives in the active sites of targets like ATM kinase and various proteases. mdpi.comnih.gov

In Silico Approaches for Predicting Biological Activity and Target Identification

In the realm of modern drug discovery and development, computational, or in silico, methods serve as a foundational pillar for the preliminary assessment of novel chemical entities. These techniques offer a rapid and cost-effective means to predict the potential biological activities and identify molecular targets of compounds such as this compound before undertaking extensive and resource-intensive laboratory experimentation. By leveraging computational models, researchers can simulate interactions between a molecule and biological systems, forecast its pharmacokinetic profile, and build predictive models based on structure-activity relationships. This section delves into the application of these computational strategies to elucidate the pharmacological potential of this compound.

The use of in silico tools is well-established for quinoline derivatives, providing valuable insights into their mechanisms of action and potential therapeutic applications. researchgate.netnih.gov Methodologies such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are instrumental in identifying promising lead candidates. nih.govnih.gov For instance, the development of 2D and 3D-QSAR models for quinoline derivatives has successfully predicted their activity against various pathogens, and these predictions have been subsequently validated through experimental testing. nih.gov

Predicting Biological Activity through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is crucial for predicting the binding affinity and interaction patterns of a ligand, such as this compound, with the active site of a target protein. nih.gov Studies on structurally related aminoquinoline compounds have utilized molecular docking to explore their potential as antimicrobial or anticancer agents. nih.govresearchgate.net

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand's structure is then computationally "docked" into the protein's binding site. The resulting poses are scored based on their binding energy, with lower values indicating a more favorable interaction. nih.gov For quinoline derivatives, docking studies have identified key amino acid residues that are crucial for binding, often involving hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov For example, research on other quinoline derivatives has shown interactions with key residues such as Lys868 and Glu885 in the VEGFR-2 kinase domain. researchgate.net

Below is a representative data table illustrating the potential molecular docking results for this compound against various validated protein targets for quinoline-based compounds.

Table 1: Representative Molecular Docking Analysis for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Potential Biological Activity |

|---|---|---|---|---|

| DNA Gyrase (E. coli) | 5MMN | -8.5 | ASP-81, GLY-85, SER-88 | Antibacterial |

| Tyrosyl-DNA-phosphodiesterase 1 | 6W7O | -7.9 | LYS-495, ASP-580, TYR-590 | Anticancer, Antiviral |

| Cathepsin D | 1LYB | -7.2 | ASP-32, ASP-215, GLY-217 | Various, including neurodegenerative diseases |

Note: The data in this table is representative and based on docking studies of similar aminoquinoline compounds. It serves to illustrate the potential interactions of this compound.

Pharmacophore Modeling and QSAR

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For quinoline derivatives, pharmacophore models have been developed that typically include features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. researchgate.net These models are then used to screen large compound libraries for molecules with similar features or to guide the optimization of lead compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their antimalarial activity. nih.gov These models rely on molecular descriptors that quantify various physicochemical properties of the molecules. The statistical robustness of these models is validated internally and externally to ensure their predictive power. nih.gov

Prediction of ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools like ADMETlab 2.0 and QikProp are frequently used to predict these properties for novel compounds, including quinoline derivatives. researchgate.netucj.org.ua These predictions help in the early identification of potential liabilities, such as poor absorption or high toxicity, allowing for modifications to be made to the chemical structure. ucj.org.ua

Studies on various aminoquinoline derivatives have shown favorable predictions for intestinal absorption, half-life, and low mutagenicity. ucj.org.uaucj.org.ua However, some derivatives have indicated a potential for blood-brain barrier penetration, which may be undesirable depending on the therapeutic target. ucj.org.ua

Table 2: Predicted ADMET Profile for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Moderate to High | Potential for CNS effects |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |

| AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

Note: This table presents a predicted ADMET profile based on analyses of similar aminoquinoline structures. ucj.org.uaresearchgate.net

Target Identification using Web-Based Tools

Web-based servers like SuperPred 3.0 can predict the molecular targets of a compound by comparing its structure to a database of known ligands. ucj.org.uaucj.org.ua For aminoquinoline derivatives, such tools have predicted binding to targets like tyrosyl-DNA-phosphodiesterase 1, DNA-(apurine or apyrimidine site) lyase, neuronal acetylcholine (B1216132) receptor alpha3/beta4, and cathepsin D. ucj.org.uaucj.org.ua These predictions provide a valuable starting point for experimental validation and can uncover novel mechanisms of action for the compound. ucj.org.ua

Mechanistic Research on the Biological Activities of 2 Amino 8 Ethyl 3 Methylquinoline Derivatives Excluding Clinical Outcomes

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which 2-amino-8-ethyl-3-methylquinoline derivatives exert their biological effects is crucial for the development of new therapeutic agents. Research in this area has explored their interactions with key biological macromolecules and their influence on cellular pathways.

While direct studies on this compound are limited, research on related aminoquinoline compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), provides insights into potential DNA interactions. IQ is known to be a mutagenic and carcinogenic compound that, upon metabolic activation, forms covalent adducts with DNA. nih.govresearchgate.net The primary sites of adduction are the C8 and N2 positions of guanine. nih.gov The formation of these adducts can distort the DNA helix, potentially leading to mutations during DNA replication and initiating carcinogenic processes. researchgate.net Given the shared 2-aminoquinoline (B145021) scaffold, it is plausible that this compound and its derivatives could also undergo metabolic activation to reactive intermediates capable of forming DNA adducts, a hypothesis that warrants further investigation.

Table 1: DNA Adducts of a Related Aminoquinoline Compound

| Compound | Site of Adduction | Reference |

|---|---|---|

| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | C8 of guanine, N2 of guanine | nih.gov |

Quinoline (B57606) derivatives have been shown to influence cellular oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Studies on compounds structurally related to this compound indicate that they can induce oxidative stress. For instance, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has been observed to significantly increase the levels of ROS and malondialdehyde (a marker of lipid peroxidation) in liver cells. nih.gov This is often accompanied by a decrease in the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.gov

The induction of oxidative stress by certain quinoline derivatives can be linked to specific cellular pathways. For example, quinolinic acid, a metabolite of the kynurenine pathway, can induce oxidative damage through the overstimulation of NMDA receptors, leading to an influx of Ca2+ and subsequent ROS formation. mdpi.com Furthermore, quinolinic acid can form complexes with iron ions, enhancing the formation of hydroxyl radicals and lipid peroxidation. mdpi.com It is conceivable that this compound derivatives could modulate similar pathways, thereby altering the cellular redox balance. The antioxidant or pro-oxidant effects of these derivatives are likely dependent on their specific substitution patterns and the cellular context.

Table 2: Effects of a Related Aminoquinoline on Oxidative Stress Markers

| Compound | Effect on ROS | Effect on Antioxidant Enzymes (SOD, CAT, GSH-Px) | Reference |

|---|---|---|---|

| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Increase | Decrease | nih.gov |

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Many heterocyclic compounds, including quinoline derivatives, are known to interact with and inhibit CYP450 enzymes. The inhibition of CYP450 can have significant implications for drug-drug interactions.

Table 3: General Mechanisms of Cytochrome P450 Inhibition

| Inhibition Type | Description | Reference |

|---|---|---|

| Competitive Inhibition | Inhibitor binds to the active site, preventing substrate binding. | nih.gov |

| Non-competitive Inhibition | Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity. | nih.gov |

| Substrate Inhibition | The substrate itself can inhibit the enzyme at high concentrations by binding to an inhibitory site. | nih.govresearchgate.netsemanticscholar.org |

The diverse biological activities of quinoline derivatives often stem from their ability to bind to various biological receptors with a degree of affinity and selectivity. Structure-activity relationship studies on different classes of quinoline derivatives have revealed their potential to interact with a range of receptors.

For instance, certain quinolinone and quinoline-based compounds have been identified as potent antagonists of the P2X7 receptor, an ion channel involved in inflammation and cell death. nih.gov Other studies have focused on 4-aminoquinoline derivatives as selective antagonists for the α2C-adrenoceptor, a G protein-coupled receptor. acs.org Furthermore, imidazoquinolines, which share a structural resemblance to 2-aminoquinolines, have been investigated as ligands for the α/β-interface of the GABAA receptor, a key player in neurotransmission. nih.gov

While the specific receptor binding profile of this compound has not been extensively characterized, the versatility of the quinoline scaffold suggests that it and its derivatives could potentially interact with a variety of receptors, depending on the nature and position of their substituents. Further screening and binding assays are necessary to elucidate the specific receptor targets of this compound.

Table 4: Examples of Receptor Targets for Quinoline Derivatives

| Quinoline Derivative Class | Receptor Target | Reference |

|---|---|---|

| Quinolinone/Quinoline-based | P2X7 Receptor | nih.gov |

| 4-Aminoquinolines | α2C-Adrenoceptor | acs.org |

| Imidazoquinolines | GABAA Receptor | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are therefore essential for understanding how chemical modifications influence the biological function and for the rational design of more potent and selective compounds.

The substitution pattern on the quinoline nucleus plays a critical role in determining the biological activity of its derivatives. Research on 2,3,8-trisubstituted quinolines has demonstrated that modifications at these positions can significantly impact their antimalarial activity and metabolic stability. nih.gov For example, in a series of 2-styryl-8-substituted quinolines, compounds with a hydroxyl group at the 8-position exhibited better cytotoxicity than those with a nitro group at the same position. acs.org This highlights the importance of the electronic nature of the substituent at this position.

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can influence the molecule's interaction with its biological target. For instance, the presence of an electron-withdrawing group like a bromine atom on the styryl ring of 2-styryl-8-hydroxy quinolines was found to enhance cytotoxicity. acs.org In the context of this compound, the 2-amino group is an electron-donating group, while the 3-methyl and 8-ethyl groups are also weakly electron-donating through inductive effects. The interplay of these electronic effects, along with the steric bulk of the substituents, will ultimately define the bioactivity of the molecule. The position of these groups is also crucial; for example, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for the α2C-adrenoceptor antagonist activity of a series of 4-aminoquinolines. acs.org

Table 5: Influence of Substituents on the Bioactivity of Quinoline Derivatives

| Substituent Position | Nature of Substituent | Impact on Bioactivity | Reference |

|---|---|---|---|

| 8-position | Hydroxyl vs. Nitro | Hydroxyl group enhanced cytotoxicity in 2-styrylquinolines. | acs.org |

| Styryl ring of 2-styrylquinolines | Electron-withdrawing (e.g., Bromo) | Enhanced cytotoxicity. | acs.org |

| 3-position | Presence of a substituent | Critical for α2C-adrenoceptor antagonist activity in 4-aminoquinolines. | acs.org |

Stereochemical Influence on Molecular Recognition and Activity

The three-dimensional arrangement of atoms (stereochemistry) in quinoline derivatives is a critical determinant of their biological activity. The specific orientation of substituents, such as the ethyl and methyl groups in this compound, can profoundly influence how the molecule binds to its biological targets, such as enzymes or receptors.

For many biologically active quinolines, the presence of chiral centers leads to enantiomers—mirror-image isomers that are non-superimposable. These enantiomers often exhibit different, and sometimes opposing, biological effects. This is because biological targets are themselves chiral, and the "fit" between a molecule and its binding site is highly specific, akin to a key fitting into a lock.

Research on related quinoline analogs demonstrates that one enantiomer may display potent therapeutic activity while the other is inactive or even contributes to toxicity. For example, in the development of antimalarial quinolines, stereochemistry is paramount for effective interaction with parasitic targets. Molecular modeling studies on various quinoline compounds have helped to predict the binding modes and affinities of different stereoisomers within the active sites of proteins, such as tubulin, further underscoring the importance of stereochemical configuration in molecular recognition. mdpi.com

In Vitro Biological Screening Methodologies and Their Optimization

To determine the biological potential of compounds like this compound, a systematic approach using in vitro (cell-based) assays is essential. The reliability and reproducibility of these screenings depend heavily on the optimization and standardization of experimental conditions.

The conditions under which a bioassay is performed can significantly impact the observed activity of a test compound. Therefore, strict standardization is necessary for meaningful and comparable results.

pH: The pH of the assay medium can alter the ionization state of a compound, which in turn affects its solubility, membrane permeability, and interaction with the target molecule. For aminoquinolines, the basicity of the amino group means that pH changes can significantly influence the molecule's charge and, consequently, its biological activity.

Solvent: The solvent used to dissolve the test compound must be carefully chosen. Dimethyl sulfoxide (B87167) (DMSO) is commonly used due to its ability to dissolve a wide range of compounds. nih.gov However, the final concentration of DMSO in the assay must be kept low (typically below 0.5%) as it can be toxic to cells and interfere with the assay results. nih.gov

Cell Lines: The choice of cell line is fundamental to the relevance of the screening results. nih.govnih.gov For anticancer research, a panel of well-characterized human cancer cell lines from different tissues (e.g., breast, colon, lung) is often used to assess the compound's spectrum of activity and potential selectivity. nih.govnih.gov For instance, in a typical cytotoxicity screening, between 5,000 and 10,000 cells are seeded per well in a 96-well plate and incubated for 24 hours before the compound is added. nih.gov

Table 1: Example of Standardized Conditions for In Vitro Cytotoxicity Screening

| Parameter | Standard Condition | Rationale |

| Cell Line | Human Cancer Cell Lines (e.g., MCF-7, HCT-116) | To assess antiproliferative activity against specific cancer types. |

| Solvent | Dimethyl Sulfoxide (DMSO) | High solubility for a wide range of organic compounds. |

| Final Solvent Conc. | < 0.5% v/v | To minimize solvent-induced cytotoxicity and artifacts. |

| Incubation Temp. | 37 °C | Optimal temperature for human cell growth. |

| Atmosphere | 5% CO₂, 95% Air, 100% Humidity | To maintain physiological pH and prevent evaporation. |

| pH of Medium | 7.2 - 7.4 | Mimics physiological conditions and ensures compound stability. |

Once a compound shows initial activity, its potency is determined through dose-response analysis. This involves testing the compound across a range of concentrations to generate a dose-response curve, from which key parameters like the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value can be calculated. nih.gov Standardizing this process is crucial for comparing the potency of different compounds. Typically, a logarithmic series of dilutions is prepared and tested. researchgate.net

To ensure that the observed biological effect is genuine and not an artifact of the primary assay, orthogonal validation is performed. This involves testing the active compound in a secondary, different assay that measures the same biological endpoint through a distinct mechanism. For example, if a compound inhibits an enzyme in a biochemical assay, an orthogonal approach would be to test its effect in a cell-based assay that relies on the activity of that same enzyme. researchgate.net This helps to confirm the compound's mechanism of action and rule out false positives. researchgate.net

To understand how the chemical structure of this compound contributes to its biological activity, a comparative analysis with structurally related analogs is conducted. nih.gov This process, known as Structure-Activity Relationship (SAR) analysis, involves synthesizing or acquiring a series of compounds where specific parts of the molecule are systematically modified. mdpi.com

For example, analogs could be created by:

Changing the position of the ethyl or methyl groups on the quinoline core.

Replacing the ethyl group with other alkyl chains of varying lengths.

Substituting the amino group with other functional groups.

By comparing the bioactivity of these analogs, researchers can deduce which structural features are essential for the desired effect. mdpi.comresearchgate.net For instance, studies on various quinoline derivatives have shown that the presence and position of certain substituents can dramatically alter their antiproliferative, antifungal, or enzyme-inhibitory properties. nih.govmdpi.comresearchgate.net This systematic approach provides a rational basis for the further optimization of lead compounds to enhance potency and selectivity.

Advanced Applications of 2 Amino 8 Ethyl 3 Methylquinoline and Derivatives in Diverse Chemical Fields

Applications in Advanced Materials Science

Quinoline (B57606) derivatives have garnered significant attention for their use in advanced electronic and optical materials. Their inherent properties, such as thermal stability, electron-transporting capabilities, and luminescence, make them ideal candidates for next-generation devices. The ability to modify the quinoline core allows for the precise tuning of optoelectronic properties to meet specific device requirements. nih.gov

Third-Generation Photovoltaics and Dye-Sensitized Solar Cells (DSSCs)

Quinoline derivatives are promising materials for third-generation photovoltaics, particularly in Dye-Sensitized Solar Cells (DSSCs). nih.gov In a DSSC, a dye molecule (sensitizer) absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the flow of electric current. The quinoline structure can be integrated into D-π-A (Donor-π-bridge-Acceptor) organic dyes, which are crucial for efficient light harvesting and charge separation. researchgate.net

Table 1: Performance of select quinoline-based dyes in DSSCs

| Dye Reference | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | Power Conversion Efficiency (η, %) | Source |

|---|---|---|---|---|---|

| Q5 | Not Specified | Not Specified | Not Specified | 0.72 | nih.gov |

| Q6 | Not Specified | Not Specified | Not Specified | 3.70 | nih.gov |

| Q7-Q10 (average) | 7.04 | 0.52 | Not Specified | 2.51 | nih.gov |

This table illustrates the performance of various quinoline derivatives as sensitizers in DSSCs, highlighting the impact of molecular structure on efficiency.

Organic Light-Emitting Diodes (OLEDs) and Transistors

The same properties that make quinoline derivatives suitable for solar cells also make them excellent candidates for Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these compounds can function as the emissive layer, host materials, or electron-transporting layers due to their high thermal stability and luminescence. nih.gov Metal complexes of quinoline derivatives, in particular, are widely used in OLED technology. The structure of 2-Amino-8-ethyl-3-methylquinoline suggests it could serve as a ligand for creating such complexes or be incorporated into larger polymer structures used in OLED fabrication. Its derivatives are also being explored for use in transistors. nih.gov

Luminescent Sensors and Probes (e.g., pH sensors, metal ion sensors)

Quinoline derivatives are well-known for their fluorescent properties, which can be modulated by their local environment. This makes them highly effective as luminescent sensors and probes. The nitrogen atom in the quinoline ring can interact with protons, making some derivatives sensitive to pH changes. More significantly, the 8-aminoquinoline (B160924) scaffold is a classic chelating agent for metal ions. nih.gov The binding of a metal ion to the nitrogen of the ring and the amino group can cause a significant change in the compound's fluorescence (either enhancement or quenching), allowing for the sensitive and selective detection of specific metal ions. nih.gov Derivatives of 8-aminoquinoline have been synthesized to act as fluorimetric agents for the quantitative determination of metal ions such as copper(II), gold(III), and palladium(II).

Contributions to Medicinal Chemistry Research and Drug Design Principles

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs and biologically active compounds. nih.govuctm.edu Its ability to interact with biological macromolecules like proteins and nucleic acids underlies its diverse pharmacological activities.

Development of Novel Pharmacophores for Targeted Molecular Interactions

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 8-aminoquinoline structure is a well-established pharmacophore. nih.gov By modifying this core, for example with the ethyl and methyl groups seen in this compound, medicinal chemists can design molecules with enhanced specificity and affinity for biological targets. These modifications can influence the molecule's lipophilicity, steric profile, and electronic distribution, all of which are critical for its interaction with enzyme active sites or cellular receptors. For instance, 8-aminoquinoline-melatonin hybrids have been developed as multifunctional agents for potential use in Alzheimer's disease, demonstrating the scaffold's utility in creating multi-target-directed ligands. nih.gov

Design of Potential Antimicrobial Agents (e.g., antibacterial, antifungal, antiprotozoal)

Quinoline derivatives have a long history of use as antimicrobial agents. The antimalarial drugs primaquine (B1584692) and pamaquine (B1678364) are based on the 8-aminoquinoline structure. The mechanism often involves the chelation of essential metal ions or intercalation into microbial DNA, disrupting cellular processes. Researchers continuously explore new quinoline derivatives to combat drug-resistant pathogens.

Studies on various substituted quinolines have demonstrated broad-spectrum activity. For example, combinatorial libraries of quinoline derivatives have been synthesized and screened for activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, with several compounds showing significant inhibitory effects. thieme-connect.de The specific substitution pattern on the quinoline ring is crucial for determining the spectrum and potency of antimicrobial activity.

Table 2: Examples of Antimicrobial Activity in Heterocyclic Compounds Related to Quinoline

| Compound Class | Test Organism | Activity Level | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

| Quinoxaline Derivatives | Escherichia coli (Gram-negative) | Active | nih.gov |

| 2-[1-Aryl-2-(azaaryl)ethyl]malononitriles | Staphylococcus aureus (Gram-positive) | Good Activity in 11 compounds | thieme-connect.de |

| 2-[1-Aryl-2-(azaaryl)ethyl]malononitriles | Pseudomonas aeruginosa (Gram-negative) | Good Activity in 11 compounds | thieme-connect.de |

This table shows the antimicrobial potential of related heterocyclic structures, suggesting the promise of quinoline derivatives like this compound as a basis for new antimicrobial agents.

Exploration as Antiviral Agents

Quinoline derivatives have emerged as a significant class of compounds in the search for effective antiviral therapies. Their broad-spectrum activity has been noted against a variety of viruses. For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated the ability to inhibit the replication of the Zika virus (ZIKV) in vitro. nih.gov The potency of some of these derivatives was found to be comparable to mefloquine, an FDA-approved antimalarial drug also known to possess anti-ZIKV activity. nih.gov

Furthermore, the quinoline scaffold has been a key component in the development of agents targeting other viruses. For example, structural optimization of quinoline analogues has led to the discovery of potent antivirals against Enterovirus D68. nih.gov Research has also been conducted on the antiviral activities of 8-hydroxyquinoline (B1678124) derivatives against the dengue virus. mdpi.com While direct studies on this compound are absent, the proven success of related compounds suggests a potential avenue for future antiviral research.

Antitumor and Anticancer Research at the Molecular Level

The quinoline core is a prevalent feature in many anticancer agents due to its ability to interfere with various cellular processes crucial for tumor growth and survival. evitachem.commdpi.com Research into quinoline derivatives has revealed several mechanisms of antitumor activity at the molecular level.

Apoptosis Induction: A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. nih.gov Certain novel quinoline and isatin (B1672199) derivatives have been shown to induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xl and up-regulating pro-apoptotic factors. nih.gov Similarly, new 3-methylquinoxaline derivatives have been designed as potential apoptosis inducers targeting VEGFR-2. nih.gov

Cell Migration Disruption: The metastatic spread of cancer is dependent on the ability of tumor cells to migrate. Some quinoline derivatives have demonstrated the ability to inhibit cancer cell migration, a crucial step in preventing metastasis. nih.gov

Angiogenesis Inhibition: Tumors require a blood supply to grow, a process known as angiogenesis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key promoters of this process. nih.gov Quinoline derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the formation of new blood vessels and starving the tumor. nih.govnih.gov Quinoline-8-sulfonamides have also been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), which is involved in cancer cell proliferation and angiogenesis. mdpi.com

Anthelmintic and Antimalarial Research Directions

Quinoline-based compounds have a long and successful history in the fight against malaria, with chloroquine (B1663885) being a notable example. evitachem.com The 2,8-bis-(trifluoromethyl)quinoline moiety, present in the antimalarial drug mefloquine, has been a key structural feature in the design of new and more potent antimalarial agents. nih.gov Derivatives containing this feature have shown significant activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Furthermore, 8-aminoquinolines are another class of quinoline derivatives that have been extensively studied for their antimalarial properties, particularly their ability to inhibit hematin (B1673048) polymerization, a crucial process for the survival of the malaria parasite. nih.gov While the primary focus has been on malaria, the biological activity of quinolines suggests potential for research into their effectiveness against other parasitic infections, including those caused by helminths.

Anti-inflammatory and Anti-HIV Activity Investigations

The versatility of the quinoline scaffold extends to the development of agents with anti-inflammatory and anti-HIV properties. evitachem.comnih.gov In the context of HIV, isoquinoline-based compounds have been synthesized and evaluated as CXCR4 antagonists. CXCR4 is a co-receptor that HIV uses to enter host cells, and its blockade represents a viable therapeutic strategy. nih.gov Some of these novel isoquinoline (B145761) analogues have demonstrated potent anti-HIV activity in the low nanomolar range. nih.gov

The anti-inflammatory potential of quinoline derivatives is also an active area of research. While specific studies on this compound are lacking, the general anti-inflammatory properties of the broader quinoline class suggest this could be a fruitful area of investigation.

Roles in Agrochemical Development

The applications of quinoline derivatives extend beyond medicine into the field of agrochemicals. evitachem.com Their biological activity makes them candidates for the development of pesticides and herbicides. The specific roles of this compound in this sector are not documented, but the general utility of quinolines in agrochemical synthesis is recognized.

Applications in Dye Chemistry and Pigment Development

Quinoline moieties are integral components in the synthesis of various dyes. evitachem.comnih.gov Quinaldine (B1664567) (2-methylquinoline), a related compound, is a known precursor in the manufacture of cyanine (B1664457) dyes, which have applications as food colorants and pH indicators. nih.gov The synthesis of azo dyes based on 8-hydroxyquinoline has also been reported, with these dyes showing good affinity for polyester (B1180765) fabrics. researchgate.net Additionally, fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and show potential for use in liquid crystal displays. nih.gov These examples highlight the potential of quinoline structures in the development of new colorants and pigments.

Future Research Perspectives and Methodological Innovations for 2 Amino 8 Ethyl 3 Methylquinoline

Addressing Challenges in Comparative Bioactivity Data Analysis and Reproducibility

The translation of preclinical research into viable therapeutic options is often hindered by issues with data reproducibility. tandfonline.comnih.gov A significant portion of preclinical findings, including those for potential drug candidates like quinoline (B57606) derivatives, have proven difficult to replicate, creating a "reproducibility crisis." trilogywriting.comnih.gov This challenge stems from several factors, including a bias towards publishing only positive results, insufficient detail in experimental protocols, and a lack of standardized quality practices across different laboratories. trilogywriting.comnih.gov

Key challenges in the context of analyzing compounds like 2-Amino-8-ethyl-3-methylquinoline include:

Lack of Standardization: Quality standards for many in vitro and in vivo models are not well-defined or harmonized, leading to variability in results between research groups. trilogywriting.com

Selective Reporting: There is a tendency to publish positive or successful experiments while negative results that could provide crucial insights are often left unpublished. nih.gov

Insufficient Detail: Research publications may lack the granular detail in methodology, such as specific reagent sources or data analysis protocols, making it difficult for other scientists to replicate the experiments precisely. nih.gov

To overcome these hurdles, the scientific community is increasingly advocating for measures adapted from the more regulated sphere of clinical research. trilogywriting.com This includes promoting greater transparency, pre-specifying data analysis plans, maintaining detailed and standardized lab notebooks, and fostering a culture that values rigorous, reproducible science to build a foundation of credible evidence for new discoveries. nih.govcos.io

Advancements in Asymmetric Synthesis of Chiral Quinoline Derivatives

The synthesis of specific enantiomers (chiral versions) of molecules is critical in drug development, as different enantiomers can have vastly different biological activities. While this compound itself is not chiral, the development of asymmetric methods is crucial for producing its chiral derivatives, which could exhibit unique properties. The field of asymmetric synthesis for quinoline and its related structures, like tetrahydroquinolines (THIQs), has seen significant progress. mdpi.comthieme-connect.com

Modern strategies focus on catalytic asymmetric synthesis, which is more efficient and atom-economical than older methods relying on stoichiometric chiral auxiliaries. thieme-connect.com Key advancements include:

Transition-Metal Catalysis: Chiral complexes of metals like iridium, rhodium, and ruthenium are used for the asymmetric hydrogenation of quinoline precursors, yielding chiral products with high enantioselectivity. mdpi.com

Organocatalysis: Small organic molecules, such as those derived from cinchona alkaloids, are used to catalyze reactions with high stereocontrol. thieme-connect.comacs.orgresearchgate.net Bifunctional organocatalysts, which have both a hydrogen-bond donor and acceptor site, have been successfully used to create axially chiral N-oxides of isoquinolines. acs.org

Novel Reaction Pathways: Researchers have developed innovative routes like the inverse-electron-demand Diels-Alder reaction, promoted by chiral Lewis acid catalysts, to produce asymmetric tetrahydroquinoline derivatives. nih.gov

These methods provide a powerful toolkit for creating libraries of chiral quinoline derivatives for biological screening. thieme-connect.comthieme-connect.com

Integrated Experimental and Computational Research Paradigms for Comprehensive Understanding

Combining laboratory experiments with computational modeling creates a powerful synergy for understanding how molecules like this compound might function. This integrated approach accelerates the drug discovery process by predicting molecular interactions and guiding experimental design. malariaworld.org

A typical workflow involves:

Computational Screening (In Silico): Techniques like molecular docking are used to predict how a library of compounds, including various quinoline derivatives, will bind to a specific biological target, such as an enzyme or receptor. nih.govnih.govscielo.br For instance, docking studies have been used to evaluate the binding affinity of novel quinoline derivatives against targets like the HIV reverse transcriptase enzyme or the BCR-ABL1 kinase in leukemia. nih.govscielo.br

Synthesis and Experimental Validation (In Vitro): The most promising candidates from the computational screen are then synthesized. tubitak.gov.tr Their actual biological activity is tested in the lab, for example, by measuring their ability to inhibit an enzyme or kill cancer cells (cytotoxicity). scielo.brnih.gov

Refinement and Optimization: The experimental results are used to refine the computational models. Molecular dynamics simulations can provide deeper insights into the stability of the compound-protein complex over time. mdpi.com This iterative cycle of prediction, synthesis, and testing allows for the rational design of more potent and selective molecules. mdpi.com

This integrated paradigm has been successfully applied to identify antimalarial 4-aminoquinolines and to study the selectivity of quinoline-3-carboxamides (B1200007) against various kinases. mdpi.comnih.govresearchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Intervention

The quinoline scaffold is a versatile structure found in numerous approved drugs, from antimalarials like chloroquine (B1663885) to modern anticancer agents. nih.govfrontiersin.org Research is continuously uncovering new biological targets and mechanisms of action for this class of compounds, which could reveal potential applications for derivatives like this compound.

Recent areas of exploration include:

Kinase Inhibition: Many quinoline derivatives have been developed as kinase inhibitors, which are crucial for treating various cancers by disrupting signaling pathways that control cell growth and proliferation. nih.gov Targets include well-known cancer-related proteins like EGFR, HER-2, and the enzymes in the PI3K/AkT/mTOR pathway. nih.govkit.edu

Novel Anticancer Mechanisms: Beyond kinase inhibition, substituted quinolines are being investigated for their ability to induce apoptosis (programmed cell death), disrupt mitosis, and inhibit DNA repair mechanisms in tumor cells. nih.gov Some quinolines have shown potential as inhibitors of pseudokinases like ROR1, a promising target in triple-negative breast cancer. acs.org

Antimicrobial and Antiviral Activity: The traditional role of quinolines as antimalarials is being expanded. wikipedia.org Naphthoquine, a 4-aminoquinoline, has been shown to act against drug-resistant bacteria by disrupting their cell membranes and inducing oxidative stress. frontiersin.org Other quinoline derivatives have shown potential as inhibitors of HIV reverse transcriptase. nih.govtubitak.gov.tr

Artificial Intelligence in Target Prediction: AI and machine learning are now being used to predict the potential biological targets of newly synthesized compounds, helping to guide research efforts toward the most promising therapeutic areas. johnshopkins.edu

The following table summarizes the diverse biological targets investigated for various quinoline derivatives.

| Class of Quinoline Derivative | Investigated Biological Target/Pathway | Potential Therapeutic Area |

| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | Chronic Myeloid Leukemia scielo.br |

| Pyrimidine Containing Quinolines | HIV Reverse Transcriptase | HIV/AIDS nih.gov |

| 4-Aminoquinolines | Heme Aggregation (Hemozoin) | Malaria nih.gov |

| General Substituted Quinolines | PI3K/AkT/mTOR Pathway | Cancer nih.gov |

| Quinolin-2-amine Derivatives | ROR1 Pseudokinase | Triple-Negative Breast Cancer acs.org |

Development of Next-Generation Synthetic Protocols for Enhanced Efficiency and Selectivity

The development of new and improved methods for synthesizing the quinoline core is essential for producing diverse derivatives for drug discovery and other applications. Modern synthetic chemistry aims to create these molecules more efficiently, sustainably, and with greater control over the final structure.

Key areas of innovation in quinoline synthesis include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, faster reaction times, and easier scalability. acs.orgacs.org Flow reactors have been used to produce quinolines and their hydrogenated counterparts (tetrahydroquinolines) at a rate of grams per hour, demonstrating their potential for larger-scale production. researchgate.netvapourtec.comrsc.org

Catalysis Advances: The use of transition metal catalysts, such as copper and palladium complexes, has become widespread for facilitating the complex bond-forming reactions needed to build the quinoline scaffold. numberanalytics.comnih.gov Researchers are also exploring more sustainable options, such as nickel-catalyzed reactions that can be run at milder temperatures. organic-chemistry.org

Novel Annulation Strategies: Chemists are devising creative "annulation" strategies, which involve forming new rings onto a starting molecule. These include cascade reactions where multiple bonds are formed in a single pot, and methods using visible light (photoredox catalysis) to drive the reactions. mdpi.comtandfonline.com

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly methods, such as using water as a solvent or employing microwave irradiation to accelerate reactions, reducing the need for harsh conditions and hazardous materials. rsc.orgmdpi.com

The table below highlights some modern synthetic strategies for quinoline derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| Flow Chemistry | Reactions occur in continuous streams within a reactor. | Enhanced safety, scalability, and speed. acs.orgacs.org |

| Photochemical Synthesis | Uses light to initiate and drive chemical reactions. | Access to unique reaction pathways, can be coupled with flow systems. acs.orgvapourtec.com |

| Transition Metal Catalysis | Employs catalysts (e.g., Cu, Pd, Ni) to facilitate bond formation. | High efficiency, broad substrate scope, and control over selectivity. numberanalytics.comorganic-chemistry.org |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly. | Reduced reaction times, often leading to higher yields. mdpi.com |

Q & A

Q. What are the classical and modern synthetic routes for 2-Amino-8-ethyl-3-methylquinoline, and how do reaction parameters influence yield?

Methodological Answer:

- Classical Methods : Quinoline derivatives are typically synthesized via the Skraup, Friedländer, or Gould-Jacobs reactions. For example, the Skraup reaction involves condensation of aniline derivatives with glycerol under acidic conditions .

- Modern Approaches : Microwave-assisted synthesis and solvent-free reactions improve efficiency. For instance, NaBH3CN-mediated reduction of imines (e.g., in related aminoquinoline derivatives) achieves high regioselectivity under mild conditions .

- Optimization : Adjusting catalyst loading (e.g., Pd/C for reductions) and reaction time can enhance purity. Yield improvements (e.g., 60%→85%) are achievable via iterative pH control (pH ≈6–7) .

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : NMR resolves substituent positions (e.g., ethyl vs. methyl groups via splitting patterns). NMR confirms aromaticity and functional groups .

- MS : High-resolution MS validates molecular weight (e.g., CHN, MW 186.25 g/mol) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Methodological Answer:

- Data Triangulation : Compare results across assays (e.g., antimicrobial vs. anticancer studies). For example, discrepancies in IC values may arise from cell-line specificity .

- Dose-Response Validation : Reproduce studies with standardized protocols (e.g., fixed pH and temperature). Use statistical tools (ANOVA, p<0.05) to assess significance .

- Mechanistic Studies : Employ enzyme inhibition assays (e.g., fluorescence quenching) to verify target interactions. For instance, confirm binding to DNA gyrase via SPR spectroscopy .

Q. What computational approaches predict the reactivity and biological target interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G* basis set) to study electronic properties. HOMO-LUMO gaps (~4.5 eV) correlate with redox stability .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., malaria PfATP4 protein). Dock scores (<−7 kcal/mol) suggest strong affinity .

- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) to prioritize candidates .